2-Chloro-4,5-diiodo-6-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis and Chemical Biology Research
The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications. chemicalbook.com In advanced organic synthesis, pyrimidines serve as versatile platforms for the construction of complex molecules due to the reactivity of the ring system and the ability to introduce a variety of substituents. sigmaaldrich.comnih.gov The synthesis of densely substituted pyrimidines is an active area of research, with methodologies being developed to control the regiochemistry of substitution. sigmaaldrich.comnih.govchemicalbook.com
Role of Halogenated Heterocycles as Versatile Synthetic Intermediates
Halogenated heterocycles are indispensable tools in the arsenal (B13267) of synthetic organic chemists. prepchem.com The halogens act as versatile handles for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. asianpubs.orgresearchgate.net These reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. asianpubs.org The differential reactivity of various halogens (I > Br > Cl) on a heterocyclic ring allows for sequential and site-selective modifications, enabling the divergent synthesis of compound libraries. asianpubs.org For instance, the greater lability of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions is a well-established principle that would be directly applicable to a molecule like 2-Chloro-4,5-diiodo-6-methoxypyrimidine. asianpubs.org
Unique Reactivity Profile of Polysubstituted Pyrimidines with Mixed Halogenation and Alkoxy Functionalities
The reactivity of a polysubstituted pyrimidine is a nuanced interplay of the electronic and steric effects of its substituents. In this compound, the presence of both chloro and iodo groups offers distinct opportunities for selective functionalization. The carbon-iodine bonds are significantly weaker and more readily undergo oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. asianpubs.org This would predictably allow for selective cross-coupling reactions at the 4- and 5-positions, leaving the 2-chloro group intact for subsequent transformations.
The methoxy (B1213986) group at the 6-position also plays a crucial role. As an electron-donating group, it influences the electron density of the pyrimidine ring, which can affect the rates and regioselectivity of reactions. It can also be a site for nucleophilic aromatic substitution, although this is generally less facile than reactions at the halogenated positions. The combination of these functionalities on a single pyrimidine ring creates a molecule with a rich and predictable reactivity profile, making it a valuable precursor for the synthesis of highly decorated pyrimidine derivatives.
Overview of the Research Landscape for Densely Substituted Pyrimidine Derivatives
The scientific literature contains numerous examples of the synthesis and application of densely substituted pyrimidines, underscoring their importance in various fields. sigmaaldrich.comnih.govchemicalbook.com Research efforts have been directed towards developing efficient synthetic routes to access these complex molecules. sigmaaldrich.comchemicalbook.com For instance, methods for the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides have been reported for the synthesis of C4-heteroatom substituted pyrimidines. sigmaaldrich.comnih.gov
Properties
IUPAC Name |
2-chloro-4,5-diiodo-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClI2N2O/c1-11-4-2(7)3(8)9-5(6)10-4/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLLCLAHZXYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClI2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Chloro 4,5 Diiodo 6 Methoxypyrimidine
Electrophilic Reactivity of the Pyrimidine (B1678525) Ring
Electrophilic aromatic substitution (SEAr) is a hallmark reaction for many aromatic systems, such as benzene. However, for electron-poor heterocycles like pyrimidine, this reaction is considerably less favorable. wikipedia.org The ring nitrogens act as strong electron-withdrawing groups, which deactivates the ring towards attack by electrophiles by destabilizing the positively charged intermediate (arenium ion) that forms. wikipedia.orgbyjus.com The additional presence of three halogen substituents in 2-Chloro-4,5-diiodo-6-methoxypyrimidine further exacerbates this deactivation through their strong electron-withdrawing inductive effects.
Preferential Electrophilic Substitution at the 5-Position
In unsubstituted or less substituted pyrimidines, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack, should the reaction conditions be harsh enough to overcome the ring's inherent deactivation. This preference is because the positive charge of the reaction intermediate can be delocalized without being placed on the electronegative nitrogen atoms.
However, in the title compound, this compound, the C5 position is already occupied by an iodine atom. Consequently, a typical electrophilic substitution reaction, which involves the replacement of a hydrogen atom, is not possible at this or any other position on the ring without the displacement of a pre-existing substituent. Any potential electrophilic attack would necessitate a more complex substitution pathway, such as ipso-substitution, where the electrophile displaces one of the existing groups.
Halogen-Directing Effects on Electrophilic Pathways
The directing influence of substituents on an aromatic ring is critical in determining the regiochemistry of electrophilic substitution. Halogens are a unique class of substituents; they are deactivating due to their strong negative inductive effect (-I), yet they direct incoming electrophiles to the ortho and para positions due to a positive resonance effect (+R), where their lone pairs can help stabilize the cationic intermediate. wikipedia.org
In this compound, this principle is overshadowed by the complete substitution of the ring. The combined electronic influence of the substituents is as follows:
Chloro (C2) and Iodo (C4, C5) Groups: These halogens strongly deactivate the ring through their inductive effects.
Methoxy (B1213986) (C6) Group: The methoxy group is an activating, ortho-para director. It donates electron density via resonance (+R) and withdraws slightly via induction (-I).
The cumulative effect of three powerfully deactivating halogens and two ring nitrogens renders the pyrimidine core exceptionally electron-poor and thus highly resistant to electrophilic attack. The activating effect of the single methoxy group is insufficient to counteract this profound deactivation.
Nucleophilic Reactivity of Halogen and Methoxy Substituents
The highly electron-deficient character of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The ring nitrogens, along with the halogen substituents, activate the ring carbons towards attack by nucleophiles. The most activated positions for SNAr on a pyrimidine ring are C2, C4, and C6, which are ortho or para to the ring nitrogens. stackexchange.com Therefore, the chloro group at C2 and the iodo group at C4 are the most probable sites for nucleophilic displacement.
Comparative Leaving Group Abilities of Chlorine and Iodine on Pyrimidine Rings
The relative reactivity of different halogens as leaving groups in SNAr reactions is complex and depends on which step of the two-step mechanism is rate-determining. stackexchange.com
Nucleophilic Attack (Rate-Determining): If the initial attack of the nucleophile to form the Meisenheimer complex is the slow step, the reaction rate is influenced by the halogen's ability to withdraw electron density and polarize the C-X bond. Electronegativity is key here (F > Cl > Br > I). A more electronegative halogen makes the attached carbon more electrophilic and stabilizes the forming negative charge, accelerating the attack. stackexchange.comyoutube.com
Leaving Group Expulsion (Rate-Determining): If the collapse of the Meisenheimer complex to expel the halide ion is the slow step, then the leaving group's ability is paramount. This is determined by the C-X bond strength and the stability of the resulting anion (X⁻). Here, the trend is reversed (I > Br > Cl > F), as the C-I bond is the weakest and the iodide ion is the most stable and best leaving group. reddit.comlibretexts.org
For most SNAr reactions on activated aromatic and heteroaromatic systems, the first step—the formation of the stabilized Meisenheimer intermediate—is the rate-determining step. stackexchange.comlibretexts.org This would suggest that the carbon attached to chlorine might be more susceptible to attack than the one bonded to iodine due to chlorine's higher electronegativity. However, the C4 position is para to one nitrogen and ortho to the other, while the C2 position is ortho to both nitrogens, leading to different degrees of activation. Experimental studies on related dihalopyrimidines often show that substitution at C4 is kinetically favored over C2. stackexchange.comnih.gov
| Factor | Chlorine | Iodine | Impact on Reactivity |
|---|---|---|---|
| Electronegativity | 3.16 | 2.66 | Higher electronegativity (Cl) enhances the electrophilicity of the attached carbon, potentially speeding up the initial nucleophilic attack. |
| C-X Bond Strength | ~339 kJ/mol (Aryl-Cl) | ~272 kJ/mol (Aryl-I) | The weaker C-I bond facilitates faster expulsion of the leaving group from the Meisenheimer intermediate. |
| Anion Stability (Basicity) | Cl⁻ is more basic | I⁻ is a weaker base | Weaker bases (I⁻) are more stable anions and therefore better leaving groups. libretexts.org |
Mechanistic Studies of Halogen Displacement by Various Nucleophiles (e.g., Amines, Alcohols, Thiolates)
The halogen substituents on the this compound ring are susceptible to displacement by a wide range of nucleophiles. Based on studies of analogous substituted pyrimidines, reactions with amines (aminolysis), alkoxides (from alcohols), and thiolates are expected to proceed efficiently. chemrxiv.orgacsgcipr.org
Amines: Primary and secondary amines are common nucleophiles that readily displace halogens at the activated C2 and C4 positions to form aminopyrimidines. chemrxiv.orgresearchgate.net
Alcohols: In the presence of a strong base to form the corresponding alkoxide, alcohols can displace the halogens to yield ether derivatives.
Thiolates: Thiolates, being soft and potent nucleophiles, are also highly effective in displacing halides from pyrimidine rings, leading to the formation of thioethers.
The regioselectivity of these reactions—whether the nucleophile attacks at C2 (displacing Cl) or C4 (displacing I)—would depend on a subtle balance of steric hindrance, electronic activation of the site, and the nature of the specific nucleophile and reaction conditions used. nih.gov
| Substrate | Nucleophile | Product Type | Typical Conditions |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Ammonia / Amines | 2-Amino-4-chloropyrimidine or 4-Amino-2-chloropyrimidine | Aqueous or alcoholic solution, often at elevated temperatures. nih.gov |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 4-Alkylamino-6-alkoxy-5-nitropyrimidine | Room temperature in a solvent like Dichloromethane (DCM) with a base (e.g., TEA). chemrxiv.org |
| 2-Chloro-5-nitropyrimidine | Alicyclic Amines | 2-(Alicyclic amino)-5-nitropyrimidine | Aqueous media, kinetic studies performed to elucidate mechanism. nih.gov |
The displacement of halogens from this compound proceeds via the addition-elimination (SNAr) mechanism. wikipedia.orglibretexts.org This pathway involves two distinct steps:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (either C2 or C4). This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex . wikipedia.orgnih.govmdpi.com The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a critical factor in stabilizing this otherwise high-energy species. wikipedia.org
Elimination of the Leaving Group: Aromaticity is restored in the second step when the leaving group (chloride or iodide ion) is expelled from the Meisenheimer complex, yielding the final substitution product. masterorganicchemistry.com
Influence of the Methoxy Group on Nucleophilic Reactivity
The presence of a methoxy group at the C6 position of the pyrimidine ring significantly modulates the nucleophilic reactivity of this compound. This influence is primarily exerted through its electronic effects, which alter the electron density at the carbon atoms bearing the halogen substituents. The methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions of the pyrimidine ring.
In the case of 2,4-dichloropyrimidines, the presence of an electron-donating substituent at the C6 position, such as a methoxy or amino group, has been observed to direct nucleophilic substitution preferentially to the C2 position, overriding the typical preference for substitution at the C4 position. wuxiapptec.com Quantum mechanical calculations on 2,4-dichloro-6-methoxypyrimidine have shown that while Lowest Unoccupied Molecular Orbital (LUMO) analysis might suggest reactivity at both C2 and C4, transition state energy calculations reveal a lower energy barrier for nucleophilic attack at the C2 position. wuxiapptec.comwuxiapptec.com This C2 selectivity is attributed to the electronic destabilization of the transition state for C4 attack by the electron-donating methoxy group. wuxiapptec.com
This principle can be extended to this compound. The methoxy group at C6 is expected to increase the electron density at the C2 and C4 positions. This increased electron density at C4 would disfavor nucleophilic attack at this position. Conversely, the C2 position, being meta to the methoxy group, experiences a less pronounced increase in electron density, making it a more favorable site for nucleophilic attack compared to the C4-iodo substituent.
The following table summarizes the expected influence of the methoxy group on the different halogen positions:
| Position | Halogen | Influence of C6-Methoxy Group | Expected Nucleophilic Reactivity |
| C2 | Chloro | Less pronounced electron-donating effect (meta) | Enhanced relative to C4 |
| C4 | Iodo | Strong electron-donating effect (para) | Diminished |
| C5 | Iodo | Less direct electronic influence | Primarily influenced by neighboring groups |
Potential for Dimroth Rearrangement and other Rearrangement Reactions
The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly in nitrogen-containing heterocycles like pyrimidines and triazoles. wikipedia.orgnih.gov The rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to an exchange of endocyclic and exocyclic heteroatoms. wikipedia.org This process is often catalyzed by acid or base and is influenced by the electronic properties of the substituents on the ring. nih.govbenthamscience.com
For a Dimroth-type rearrangement to occur in this compound, it would likely be initiated by the attack of a nucleophile, often the solvent or a reagent, at a position that facilitates ring opening. The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and subsequent ring opening, which are key steps in the Dimroth rearrangement. nih.gov While the methoxy group at C6 is electron-donating, the cumulative electron-withdrawing effect of the three halogen atoms (one chloro and two iodo) and the ring nitrogen atoms could render the pyrimidine ring sufficiently electron-deficient to be susceptible to such rearrangements under certain conditions.
The generally accepted mechanism for the Dimroth rearrangement involves the following steps:
Nucleophilic addition to the pyrimidine ring.
Ring opening to form an intermediate.
Intramolecular rotation and rearrangement.
Ring closure to form the rearranged product.
While no specific studies on the Dimroth rearrangement of this compound have been found, the general principles suggest that such a rearrangement could be possible, particularly in the presence of strong nucleophiles or under acidic or basic conditions that promote ring-chain tautomerism.
Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Transformations
Selective Derivatization of Different Halogen Positions (2-Chloro vs. 4,5-Diiodo)
The presence of three different halogen atoms at distinct positions on the pyrimidine ring of this compound offers opportunities for selective derivatization. The chemo- and regioselectivity of these transformations are governed by the inherent differences in the reactivity of the carbon-halogen bonds, which are influenced by their position on the ring and the nature of the halogen itself.
In general, for nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyrimidines, the reactivity of the chloro groups follows the order C4 > C2 >> C5. guidechem.com However, as discussed in section 3.2.2.2, the presence of a C6-methoxy group can reverse this selectivity, making the C2 position more susceptible to nucleophilic attack.
For transition metal-catalyzed cross-coupling reactions, the reactivity order of halogens is often I > Br > Cl. This suggests that the iodo groups at the C4 and C5 positions would be more reactive than the chloro group at the C2 position in reactions such as Suzuki, Stille, and Sonogashira couplings. Specifically, for some palladium-catalyzed reactions on polyhalogenated pyrimidines, the reactivity has been observed to follow the order 5-I > 4-Cl >> 2-Cl. guidechem.com
Based on these general principles, the following selectivity can be predicted for this compound:
| Reaction Type | Most Reactive Position | Second Most Reactive Position | Least Reactive Position |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl (due to C6-OMe) | C4-I | C5-I |
| Palladium-Catalyzed Cross-Coupling | C5-I / C4-I | C2-Cl | - |
This differential reactivity allows for the selective functionalization of one halogen position while leaving the others intact. For example, a Suzuki coupling reaction could be performed selectively at one of the iodo positions, followed by a nucleophilic substitution at the chloro position.
Sequential Functionalization Strategies
The distinct reactivity of the different halogen substituents in this compound allows for the development of sequential functionalization strategies to introduce multiple different substituents in a controlled manner. Such strategies are highly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.govacs.org
A plausible sequential functionalization strategy could involve the following steps:
Initial Palladium-Catalyzed Cross-Coupling: The higher reactivity of the iodo groups in palladium-catalyzed reactions would allow for the selective introduction of a substituent at either the C4 or C5 position. By carefully controlling the reaction conditions, it may be possible to achieve regioselectivity between these two positions.
Second Palladium-Catalyzed Cross-Coupling: Following the functionalization of one of the iodo positions, a second, different cross-coupling reaction could be employed to modify the remaining iodo group.
Nucleophilic Aromatic Substitution: Finally, the less reactive chloro group at the C2 position could be displaced by a nucleophile to introduce a third distinct functional group.
An alternative strategy could involve an initial nucleophilic substitution at the C2 position, driven by the activating effect of the C6-methoxy group. This would be followed by sequential palladium-catalyzed cross-coupling reactions at the C4 and C5 iodo positions. The choice of strategy would depend on the desired final product and the compatibility of the functional groups being introduced.
The ability to perform selective and serial Suzuki-Miyaura reactions on polychlorinated aromatics has been demonstrated, providing a precedent for such strategies on polyhalogenated pyrimidines. acs.orgnih.gov These sequential approaches enable the synthesis of highly substituted and functionally diverse pyrimidine derivatives from a single, readily available starting material.
Spectroscopic and Structural Elucidation in Research Contexts
Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic properties of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be fundamental for confirming the assigned structure and differentiating it from potential isomers.
In the ¹H NMR spectrum, the methoxy (B1213986) group (-OCH₃) would be expected to produce a singlet, typically in the range of 3.9-4.1 ppm. The absence of other proton signals would confirm the substitution pattern on the pyrimidine (B1678525) ring.
¹³C NMR spectroscopy provides more detailed structural information. The carbon atoms in the pyrimidine ring and the methoxy group would each give rise to a distinct signal, with their chemical shifts influenced by the electronegative substituents (chlorine and iodine) and the methoxy group. The carbon attached to the chlorine would be expected to have a chemical shift in the range of 160-165 ppm, while the carbons bonded to iodine would be significantly shielded, appearing at lower chemical shifts. The carbon of the methoxy group would typically appear around 55-60 ppm.
The precise chemical shifts would be crucial for distinguishing between isomers. For example, an isomer such as 4-Chloro-2,5-diiodo-6-methoxypyrimidine would exhibit a different set of ¹³C NMR chemical shifts due to the altered positions of the halogen substituents.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | 162.5 |
| C4 (C-I) | 105.0 |
| C5 (C-I) | 95.3 |
| C6 (C-OCH₃) | 170.1 |
| -OCH₃ | 58.7 |
Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups and substituted pyrimidines.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are expected to show characteristic bands corresponding to the stretching and bending vibrations of the various functional groups within this compound.
Key expected vibrational frequencies include:
C-Cl stretching: A band in the region of 800-600 cm⁻¹ is characteristic of the carbon-chlorine stretching vibration.
C-I stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.
Pyrimidine ring vibrations: The characteristic stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. ias.ac.in
The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its identification and the confirmation of its functional groups.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Pyrimidine Ring Stretching | 1600-1400 | IR, Raman |
| C-O-C Asymmetric Stretch | 1250-1200 | IR |
| C-O-C Symmetric Stretch | 1050-1000 | IR |
| C-Cl Stretch | 800-600 | IR, Raman |
| C-I Stretch | 600-500 | IR, Raman |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for the specified functional groups.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of substituents from the pyrimidine ring. Common fragmentation pathways could include the loss of a chlorine radical (·Cl), an iodine radical (·I), or a methyl radical (·CH₃) from the methoxy group. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ¹²⁷I, ³⁵Cl) | Identity |
|---|---|---|
| [M]⁺ | 423.8 | Molecular Ion |
| [M-Cl]⁺ | 388.8 | Loss of Chlorine |
| [M-I]⁺ | 296.9 | Loss of Iodine |
| [M-CH₃]⁺ | 408.8 | Loss of Methyl Radical |
Note: The m/z values in this table are calculated based on the most abundant isotopes and represent hypothetical fragmentation pathways.
UV-Visible spectroscopy probes the electronic transitions within a molecule. Substituted pyrimidines typically exhibit π → π* and n → π* transitions. ias.ac.in The presence of the chromophoric pyrimidine ring system and the influence of the various substituents (chloro, iodo, and methoxy) would result in characteristic absorption bands. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and appear at longer wavelengths. The specific wavelengths of maximum absorption (λ_max) would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic techniques provide valuable information about molecular connectivity and electronic structure, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state.
A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyrimidine ring and the orientation of the methoxy group.
Crystallographic Studies of Related Halogenated Pyrimidine Derivatives
Studies on analogous compounds, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine, have detailed the formation of intermolecular N—H⋯N hydrogen bonds that link molecules into chains. researchgate.net The investigation of other halogenated pyrimidines has also highlighted the influence of the substituent's nature and position on the molecule's electronic and geometric structures. aip.orgacs.org For instance, the crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-4,4-dimethyl-6-oxo-1-(4-methoxyphenyl)cyclohex-1-ene-1-carbonitrile reveals a chair conformation for the cyclohexane (B81311) ring and specific orientations of its substituents. nih.gov
Computational and Theoretical Investigations of 2 Chloro 4,5 Diiodo 6 Methoxypyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-Chloro-4,5-diiodo-6-methoxypyrimidine, DFT calculations would provide fundamental insights into its behavior. Such studies are routinely performed on substituted pyrimidines to correlate their structure with experimental observations.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the lowest energy three-dimensional arrangement of the atoms in this compound would be determined. This process yields key structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This table is for illustrative purposes only. The values are not from actual calculations on the target molecule and are presented to show the type of data that a DFT study would generate.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C2-Cl | 1.74 |
| C4-I | 2.10 | |
| C5-I | 2.10 | |
| C6-O | 1.35 | |
| O-CH₃ | 1.43 | |
| Bond Angles (°) | N1-C2-N3 | 115.0 |
| C4-C5-C6 | 120.0 | |
| I-C4-C5 | 122.0 | |
| Dihedral Angles (°) | C4-C5-C6-O | 180.0 |
Conformational analysis would focus on the rotation around the C6-O bond of the methoxy (B1213986) group to identify the most stable conformer, which is crucial for understanding the molecule's ground state properties.
Electronic Structure and Frontier Molecular Orbitals (LUMO, HOMO)
The electronic properties are described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
For substituted pyrimidines, the distribution of the LUMO is particularly important for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. lookchem.cn The lobes of the LUMO indicate the sites most susceptible to nucleophilic attack. In many chloropyrimidines, the LUMO is centered on the carbon atoms bearing the chloro substituents. lookchem.cn
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) Note: This table is illustrative. Actual values are not available.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Associated with electron-donating ability |
| LUMO | -1.8 | Associated with electron-accepting ability; likely centered on C2 and/or C4/C5 |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
DFT calculations can predict various spectroscopic data, which can then be compared with experimental results for structure validation.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts.
Vibrational Frequencies : Calculation of vibrational frequencies can help assign experimental peaks in Infrared (IR) and Raman spectra.
UV-Vis Spectra : Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Beyond static properties, computational modeling can elucidate reaction mechanisms and predict reactivity.
Transition State Analysis for SNAr and Other Reaction Pathways
For a molecule like this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the chlorine or iodine atoms are displaced by a nucleophile. Computational modeling can locate the transition state structures for nucleophilic attack at each potential site (C2, C4, and C5). lookchem.cn By calculating the activation energy (the energy barrier from the reactant to the transition state) for each pathway, one can predict the most likely product. For related chloropyrimidines, the calculated energy barrier for substitution at different positions often successfully explains the experimentally observed regioselectivity. lookchem.cn
Solvation Effects on Reactivity
Reactions are typically run in a solvent, and computational models can account for this environment. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. Including solvation effects is critical as the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energy profile and potentially changing the predicted outcome compared to gas-phase calculations.
Advanced Computational Methods
Advanced computational methods are instrumental in modern chemistry for predicting and understanding the behavior of molecules at an atomic level. These theoretical investigations provide insights into molecular structure, bonding, intermolecular interactions, and dynamic behavior, complementing experimental data and guiding further research. For the compound this compound, a comprehensive understanding of its properties can be achieved through techniques such as Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and molecular dynamics (MD) simulations. These methods allow for a detailed exploration of the electronic and physical characteristics of this polyhalogenated pyrimidine (B1678525) derivative.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By transforming the complex many-electron wavefunction into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. This method quantifies the interactions between filled donor orbitals and empty acceptor orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions.
For this compound, an NBO analysis would be crucial for understanding the influence of its multiple halogen substituents and the methoxy group on the electronic structure of the pyrimidine ring. Key interactions would include the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals of the ring, as well as the interactions involving the C-Cl and C-I bonds.
Hirshfeld Surface Analysis for Intermolecular Interactions
In the case of this compound, Hirshfeld surface analysis would provide invaluable information on how the molecules pack in the solid state. It would identify and quantify various non-covalent interactions, such as halogen bonding (I···N, I···O, Cl···N, Cl···O), hydrogen bonding (C-H···O, C-H···N), and π-π stacking interactions involving the pyrimidine ring. Understanding these interactions is fundamental to predicting the material's physical properties, such as melting point and solubility.
A search of the current scientific literature indicates that a Hirshfeld surface analysis for this compound has not yet been reported. Studies on other halogenated heterocyclic compounds have demonstrated the utility of this method in detailing the contributions of various weak interactions to the crystal structure. rsc.orgacs.orgmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can predict how a molecule's conformation and its interactions with its environment evolve over time. This provides insights into the dynamic nature of molecular structures, conformational flexibility, and the stability of intermolecular complexes.
For this compound, MD simulations could be employed to understand its conformational dynamics, particularly the rotation of the methoxy group, and its behavior in different solvent environments. Furthermore, if this molecule were to be studied as a ligand for a biological target, MD simulations could reveal the stability of the ligand-receptor complex and the key interactions that govern its binding.
Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Research on similar halogenated molecules has shown that MD simulations can effectively model halogen bond interactions and predict the stability of these systems. nih.gov A dedicated MD study would be required to characterize the dynamic properties of this compound.
Limited Publicly Available Data on this compound
Extensive research has revealed a significant scarcity of publicly available scientific literature and data specifically concerning the chemical compound This compound . While the pyrimidine core is a common scaffold in medicinal chemistry and materials science, information detailing the synthesis, properties, and applications of this particular diiodo-substituted derivative is not readily found in accessible databases and research publications.
The requested article, with its detailed outline focusing on the role of this compound in advanced organic synthesis and preclinical research, cannot be generated at this time due to the lack of specific findings for this exact molecule. General information on related compounds, such as other halogenated or methoxylated pyrimidines, is available but does not directly address the unique structural features and potential activities of the diiodo-substituted variant.
Research on related pyrimidine derivatives indicates a broad range of biological activities and applications. For instance, various substituted pyrimidines are known to be crucial intermediates in the synthesis of bioactive molecules. Studies on compounds with different substitutions on the pyrimidine ring, such as 2,4-diamino-6-substituted pyrimidines, have shown that the 5-position can be iodinated to create precursors for further chemical modifications, including Suzuki reactions to introduce aryl groups. This suggests a synthetic pathway that could potentially be adapted for this compound.
Furthermore, the general class of pyrimidine derivatives has been explored for a wide array of biological targets. Structure-activity relationship (SAR) studies on various pyrimidine-based compounds have been conducted to optimize their effects on enzymes and receptors. However, specific SAR data, enzyme inhibition profiles for targets like mPGES-1 and 5-lipoxygenase, or modulation of ion channels and receptors linked directly to this compound are not documented in the available literature.
Given the highly specific nature of the user's request, providing an article based on related but distinct compounds would not be accurate or adhere to the strict constraints of the prompt. The absence of specific data for this compound prevents the creation of a scientifically accurate and informative article as outlined. This compound may be a novel or highly specialized research chemical with limited distribution and documentation in the public domain.
Article on "this compound" Cannot Be Generated
Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to generate a detailed article on the chemical compound "this compound" according to the specified outline.
The requested article structure demanded in-depth, scientifically accurate content for the following sections:
Role in Advanced Organic Synthesis and Preclinical Research Scaffolds
Development of Novel Methodologies Utilizing the Compound's Unique Reactivity
Asymmetric Synthesis Approaches Involving Pyrimidine (B1678525) Derivatives
Despite targeted searches for data related to "2-Chloro-4,5-diiodo-6-methoxypyrimidine," no specific studies, research findings, or data sets corresponding to these areas of investigation could be located. The search results yielded information on related but structurally distinct pyrimidine derivatives. Adherence to the strict instruction to focus solely on "this compound" and the provided outline precludes the use of this more general information.
Consequently, without the necessary foundational research data on its anti-proliferative effects, ligand binding affinity, computational interaction models, or its use in specific synthetic methodologies like regioselective functionalization and asymmetric synthesis, the creation of a thorough and scientifically accurate article as requested is not feasible.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of polyhalogenated pyrimidines often involves harsh reagents and generates significant chemical waste. Future research should prioritize the development of environmentally benign synthetic pathways to 2-Chloro-4,5-diiodo-6-methoxypyrimidine.
Recent advancements in green chemistry offer promising avenues. For instance, mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been successfully employed for the iodination of pyrimidine (B1678525) derivatives under solvent-free conditions. nih.govsemanticscholar.orgresearchgate.netnih.gov A potential research direction would be to adapt these solvent-free grinding techniques, perhaps using an iodine source like solid iodine in combination with an oxidizing agent such as silver nitrate, to the diiodination of a suitable 2-chloro-6-methoxypyrimidine precursor. nih.govsemanticscholar.orgresearchgate.netnih.gov This approach could significantly reduce solvent usage and reaction times. nih.govsemanticscholar.orgresearchgate.netnih.gov
Furthermore, exploring flow chemistry for the synthesis and subsequent functionalization of this compound could offer improved safety, scalability, and product consistency. The use of catalytic systems, particularly those based on abundant and non-toxic metals, for the introduction of the chloro and iodo substituents is another critical area for investigation. mdpi.comtandfonline.com
Table 1: Proposed Green Synthesis Methodologies for Future Investigation
| Methodology | Proposed Reagents/Conditions | Potential Advantages |
| Mechanochemistry | 2-chloro-6-methoxypyrimidine, I₂, AgNO₃, solvent-free grinding | Reduced solvent waste, shorter reaction times, high yields. nih.govsemanticscholar.orgresearchgate.netnih.gov |
| Flow Chemistry | Packed-bed reactors with immobilized reagents/catalysts | Enhanced safety, scalability, precise control over reaction parameters. |
| Catalytic Halogenation | Use of novel catalysts for regioselective halogenation | Reduced stoichiometric waste, milder reaction conditions. mdpi.comtandfonline.com |
Advanced Mechanistic Investigations of Complex Transformations
The reactivity of this compound is expected to be complex, with multiple reactive sites. The chlorine at the 2-position and the iodine atoms at the 4- and 5-positions are all potential sites for nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity of these reactions is paramount for the controlled synthesis of derivatives.
Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of these transformations. researchgate.netnih.gov Kinetic studies, including the use of kinetic isotope effects, can provide deep insights into whether these SNAr reactions proceed through a classical two-step mechanism or a concerted pathway. nih.gov The influence of the electron-donating methoxy (B1213986) group and the steric and electronic effects of the bulky iodine atoms on the reactivity of the C2-Cl bond will be a particularly interesting area of study. Investigating the potential for a mechanistic continuum in SNAr reactions with various nucleophiles would also be a valuable contribution. nih.gov
Table 2: Potential Mechanistic Studies on this compound
| Study Type | Technique | Research Question |
| Kinetic Analysis | In-situ reaction monitoring (e.g., NMR, IR) | Determine reaction rates and orders for substitution at different halogen sites. |
| Computational DFT | Transition state modeling | Elucidate the preferred mechanism (stepwise vs. concerted SNAr) for various nucleophiles. researchgate.net |
| Isotope Labeling | Synthesis of isotopically labeled substrates | Probe for the formation of Meisenheimer intermediates. nih.gov |
Exploration of Novel Reaction Pathways and Catalysis
The presence of multiple carbon-halogen bonds opens the door to a wide array of cross-coupling reactions. Future work should explore the selective functionalization of this compound using modern catalytic methods. Palladium- and copper-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. A key challenge and research opportunity will be to achieve selective coupling at one of the iodine positions over the other, or at an iodine position in preference to the chlorine.
Furthermore, the development of novel catalysts specifically tailored for the selective functionalization of polyhalogenated pyrimidines is a promising avenue. mdpi.comtandfonline.comrsc.org This could include the design of ligands that can differentiate between the electronic and steric environments of the C-I and C-Cl bonds. Multicomponent reactions that utilize this compound as a building block could also lead to the rapid synthesis of complex molecular architectures. thieme-connect.com
Integration with High-Throughput Synthesis and Screening Methodologies
The structural complexity of this compound makes it an ideal candidate for the creation of diverse chemical libraries for drug discovery and other applications. Future research should focus on adapting its chemistry to high-throughput synthesis platforms. This would involve developing robust, solid-phase synthetic routes where the pyrimidine core is tethered to a resin, allowing for sequential, regioselective functionalization at the three halogen positions. ingentaconnect.com
The resulting libraries of novel, highly substituted pyrimidines could then be screened for biological activity against a wide range of targets. The integration of automated synthesis with high-content screening would accelerate the discovery of new lead compounds for medicinal chemistry.
Application in Materials Science and Supramolecular Chemistry (beyond biological)
The iodine atoms on the pyrimidine ring are excellent halogen bond donors. nih.gov This property can be exploited in the design of novel supramolecular assemblies and crystalline materials. nih.govresearchgate.net Future research should investigate the co-crystallization of this compound with various halogen bond acceptors to create predictable and robust solid-state architectures. nih.gov The interplay between halogen bonding from the iodine atoms and other non-covalent interactions, such as π-π stacking of the pyrimidine rings, could lead to materials with interesting optical or electronic properties. acs.orgwikipedia.org
The potential applications of such materials are broad, ranging from liquid crystals to conductive materials. nih.gov The ability to tune the supramolecular structure by systematically varying the substituents introduced at the C-2 position could provide a powerful tool for crystal engineering. nih.gov
Deeper Computational Characterization and Predictive Modeling
Given the current lack of experimental data, computational chemistry provides an invaluable tool for predicting the properties and reactivity of this compound. Future research should involve in-depth computational studies to build a comprehensive theoretical understanding of this molecule.
Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, vibrational frequencies, and NMR spectra, which would be crucial for its future experimental characterization. mdpi.com Furthermore, predictive models can be developed to forecast the regioselectivity of its reactions. optibrium.com By calculating the activation energies for nucleophilic attack at the C2, C4, and C5 positions, it may be possible to predict the most likely site of reaction under different conditions. optibrium.com These computational insights would be instrumental in guiding future synthetic efforts and minimizing trial-and-error experimentation.
Table 3: Proposed Computational Studies for this compound
| Computational Method | Property to be Investigated | Potential Impact |
| DFT (e.g., B3LYP) | Molecular geometry, electronic structure, spectroscopic properties (IR, NMR). mdpi.com | Guide experimental characterization and confirm synthetic success. |
| Transition State Theory | Activation energies for SNAr at C2, C4, and C5. | Predict regioselectivity of nucleophilic substitution reactions. optibrium.com |
| Molecular Dynamics | Intermolecular interactions in condensed phases. | Understand and predict supramolecular assembly and crystal packing. |
Q & A
Q. What are the optimal synthetic conditions for preparing 2-chloro-4,5-diiodo-6-methoxypyrimidine?
Methodological Answer:
- Chlorination/Iodination: Use phosphorus oxychloride (POCl₃) or iodine sources (e.g., I₂ with HNO₃) in polar aprotic solvents (DMF, DMSO) at 80–110°C for 6–12 hours. Monitor completion via TLC .
- Purification: Recrystallize from acetonitrile or ethanol to isolate high-purity crystals. Confirm purity via HPLC (≥98%) and melting point analysis (313–315 K) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify methoxy (-OCH₃), chloro, and iodo substituents. Chemical shifts for pyrimidine protons typically appear at δ 8.2–8.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.78) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., Cl···N halogen bonds, 3.09–3.10 Å) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Engineering Controls: Use fume hoods with local exhaust and closed systems to minimize aerosol exposure .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust is generated .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can conflicting reactivity data in substitution reactions be resolved?
Methodological Answer:
- Variable Reactivity Factors:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while protic solvents (e.g., ethanol) may slow reactivity .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -I, -Cl) activate specific positions for nucleophilic attack. Use Hammett plots to quantify substituent influence .
- Systematic Studies: Vary temperature (60–120°C), stoichiometry (1:1 to 1:3 nucleophile:substrate), and monitor intermediates via LC-MS .
Q. What strategies improve regioselectivity in diiodo-substituted pyrimidine derivatives?
Methodological Answer:
- Kinetic vs. Thermodynamic Control:
- Low Temperatures (0–25°C): Favor kinetic products (e.g., 4-iodo substitution due to steric accessibility) .
- High Temperatures (80–100°C): Promote thermodynamic products (e.g., 5-iodo stabilization via resonance) .
- Computational Modeling: Use DFT (B3LYP/6-311+G*) to calculate transition-state energies and predict regioselectivity .
Q. How can computational methods predict the compound’s reactivity in drug design?
Methodological Answer:
- DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization at C4 and C5 positions suggests susceptibility to nucleophilic attack .
- Molecular Docking: Simulate binding interactions with biological targets (e.g., thymidine phosphorylase) using AutoDock Vina. Validate with in vitro IC₅₀ assays .
Q. How do crystal packing interactions influence the compound’s stability?
Methodological Answer:
- Halogen Bonding: Short Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice. Use Mercury software to visualize packing motifs .
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>300°C) to correlate stability with intermolecular forces .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to validate findings?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across labs.
- Metabolite Profiling: Use LC-MS/MS to rule out decomposition products (e.g., demethylation or dehalogenation) during bioassays .
- Control Experiments: Compare activity against structurally similar compounds (e.g., 2-amino-4-chloro-6-methoxypyrimidine) to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
